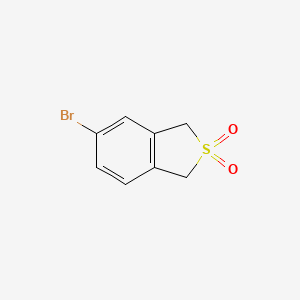

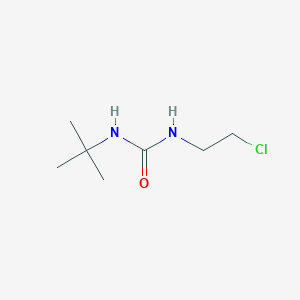

![molecular formula C12H7F3N2O3 B1331590 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid CAS No. 914636-59-2](/img/structure/B1331590.png)

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

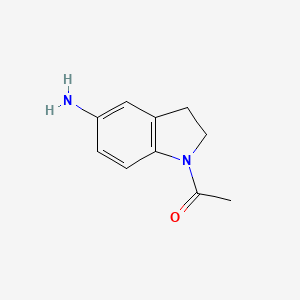

“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is a chemical compound with the CAS number 914636-59-2 . It is also known as "4-([4-(Tri?uoromethyl)pyrimidin-2-yl]oxy)benzoic acid" .

Synthesis Analysis

The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones has been reported . Two strategies were used: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible .

Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .

Physical And Chemical Properties Analysis

The molecular formula of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is C12H7F3N2O3 . Its average mass is 284.191 Da and its monoisotopic mass is 284.040863 Da .

Scientific Research Applications

Crystallography

The compound has been used in crystallographic studies . The crystal structure of this compound has been determined, providing valuable information about its molecular structure .

Antifungal Applications

Many pyrimidine compounds, including this one, have shown potential as antifungal agents . Some derivatives of this compound have exhibited good in vitro antifungal activities against various fungi at 50 μg/ml .

Antibacterial Applications

Pyrimidine compounds have also been used as antibacterial agents . This compound, with its trifluoromethyl group, could potentially enhance the antibacterial activity.

Insecticidal Applications

This compound has shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml . This suggests potential use in pest control.

Herbicidal Applications

Pyrimidine compounds have been used as herbicides . The trifluoromethyl group in this compound could potentially enhance its herbicidal activity.

Anticancer Applications

Some derivatives of this compound have shown certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml . This suggests potential use in cancer treatment.

Antiviral Applications

Pyrimidine compounds have been used as antiviral agents . This compound, with its trifluoromethyl group, could potentially enhance its antiviral activity.

Synthesis of Novel Derivatives

This compound serves as a key building block in the synthesis of novel trifluoromethyl pyrimidine derivatives . These derivatives can have various biological activities and potential applications in different fields .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, the acidic environment in the stomach might affect its absorption, while the presence of specific enzymes in the body could influence its metabolism and excretion.

Safety and Hazards

According to the safety data sheet, this compound may cause respiratory irritation (H335), is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” are not available, it’s worth noting that pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . This suggests potential future applications in the development of new pharmaceuticals and therapeutics .

properties

IUPAC Name |

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRXBMFGXXHBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650497 |

Source

|

| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |

CAS RN |

914636-59-2 |

Source

|

| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

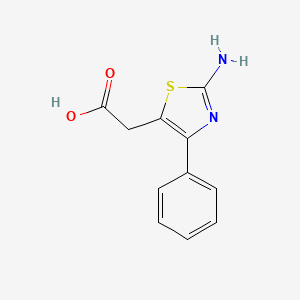

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

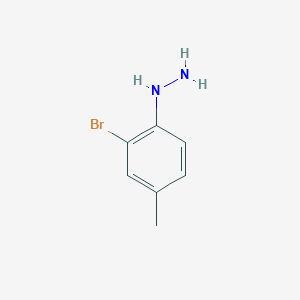

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

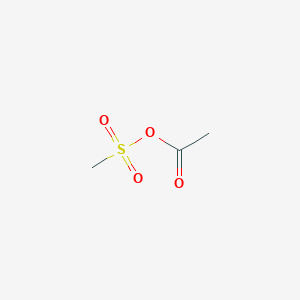

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)